(1-Allyl-1H-benzoimidazol-2-yl)-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-prop-2-enylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBNPLGHKARRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352083 | |
| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300706-95-0 | |
| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 1 Allyl 1h Benzoimidazol 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It relies on the magnetic properties of atomic nuclei to generate spectra that reveal the connectivity and chemical environment of atoms within the molecule. For (1-Allyl-1H-benzoimidazol-2-yl)-methanol, various NMR methods are employed for a full structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for determining the arrangement of hydrogen atoms in a molecule. The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Each unique proton or group of equivalent protons in this compound would produce a distinct signal (peak) in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration (the area under the peak), and multiplicity (splitting pattern).
The expected signals would correspond to the protons of the allyl group, the methanol (B129727) moiety, and the benzimidazole (B57391) ring system. For instance, the protons on the benzene (B151609) ring of the benzimidazole core typically appear in the aromatic region of the spectrum, while the protons of the allyl group and the methanol's CH₂ and OH groups would appear in the aliphatic region. The splitting patterns, governed by spin-spin coupling, would reveal the connectivity between adjacent protons, allowing for the complete assignment of the proton framework of the molecule.
Table 1: Predicted ¹H NMR Data Interpretation for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzimidazole-H | Aromatic Region | Multiplet (m) | 4H |
| Allyl-CH= | Olefinic Region | Multiplet (m) | 1H |
| Allyl-=CH₂ | Olefinic Region | Multiplet (m) | 2H |
| N-CH₂-Allyl | Aliphatic Region | Doublet (d) | 2H |
| C-CH₂-OH | Aliphatic Region | Singlet (s) or Doublet (d) | 2H |
Note: This table represents a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.
Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number of carbon atoms and identifying their chemical environment (e.g., aromatic, aliphatic, olefinic, or attached to a heteroatom). researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzimidazole (Aromatic C) | 110-145 |
| Benzimidazole (C=N) | >150 |
| Allyl (=CH₂) | ~118 |
| Allyl (-CH=) | ~132 |
| N-CH₂ (Allyl) | 45-55 |
Note: This table shows generalized chemical shift ranges for the functional groups present in the molecule.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) is a specialized NMR technique used for the analysis of organofluorine compounds. nih.gov Since the ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique. nih.gov It is particularly useful for studying fluoro-substituted analogues of this compound.
If a fluorine atom were substituted onto the benzimidazole ring or the allyl group, ¹⁹F NMR would provide a clean spectrum with signals corresponding to each unique fluorine atom. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique an excellent tool for confirming the position of fluorine substitution and studying electronic effects within the molecule. nih.gov This method is instrumental in the characterization of fluorinated drug candidates and molecular probes. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₂N₂O, HRMS can be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. calpaclab.combeilstein-journals.org
The theoretical monoisotopic mass of C₁₁H₁₂N₂O is calculated to be 188.09496 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the correct elemental formula, thereby confirming the identity of the compound with a high degree of confidence. csic.es
In a mass spectrum, the molecular ion peak (M⁺·) corresponds to the intact molecule that has been ionized by the loss of a single electron. thesciencein.org The mass-to-charge ratio of this peak provides the nominal molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value of 188, corresponding to its integer molecular weight. calpaclab.com
The presence and intensity of the molecular ion peak can depend on the stability of the molecule and the ionization technique used. nih.gov In addition to the molecular ion, mass spectra often show fragment ions, which are formed when the molecular ion breaks apart. The pattern of these fragment ions provides a "fingerprint" that can help to elucidate the structure of the molecule. The "nitrogen rule" in mass spectrometry states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or zero), which is consistent with the two nitrogen atoms in the structure of this compound. thesciencein.org
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For "this compound", the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the benzimidazole ring system, the allyl group, and the methanol moiety.
The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group in the methanol substituent. The C-H stretching vibrations of the aromatic benzimidazole ring and the vinyl group of the allyl substituent would likely appear in the 3100-3000 cm⁻¹ region. Furthermore, the aliphatic C-H stretching of the allyl's CH₂ group would be observed around 2950-2850 cm⁻¹.
The C=N stretching vibration within the imidazole (B134444) ring is expected to produce a sharp absorption band in the 1620-1580 cm⁻¹ range. The C=C stretching of the aromatic ring would also appear in the 1600-1450 cm⁻¹ region. The C=C stretching of the allyl group is anticipated to be found near 1650 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring and the allyl group would generate a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. The C-O stretching vibration of the primary alcohol is expected to be in the range of 1050-1000 cm⁻¹.
Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | O-H (Alcohol) | Stretching |
| 3100-3000 | C-H (Aromatic/Vinyl) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| ~1650 | C=C (Allyl) | Stretching |
| 1620-1580 | C=N (Imidazole) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1050-1000 | C-O (Primary Alcohol) | Stretching |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized chemical compounds. For "this compound", Thin Layer Chromatography (TLC) is a commonly employed method for rapid qualitative monitoring of reaction progress and for determining the purity of the final product.
In a typical TLC analysis, a small amount of the compound is spotted onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the presence of the polar hydroxyl group, "this compound" is expected to be a moderately polar compound.
The position of the compound on the developed TLC plate is visualized, often under UV light, and is quantified by its retention factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities.
Table 2: Illustrative Thin Layer Chromatography (TLC) Parameters for Purity Assessment
| Stationary Phase | Mobile Phase (Exemplary) | Visualization Method | Expected Rf Range |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | 0.3 - 0.5 |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) | UV light (254 nm) | 0.4 - 0.6 |
For the isolation and purification of larger quantities of "this compound", column chromatography is the preferred method. This technique operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase like silica gel.
Thermal Analysis Techniques for Phase Transitions
Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. For a solid compound like "this compound", the determination of its melting point is a crucial first step in its characterization. The melting point is the temperature at which a substance transitions from a solid to a liquid phase. A sharp and well-defined melting point is a strong indicator of the purity of a crystalline solid. Impurities tend to broaden the melting range and depress the melting point.
Table 3: Physical Property Data for this compound
| Physical Property | Technique | Expected Value | Significance |
| Melting Point | Melting Point Apparatus | To be determined experimentally | Indicator of purity and identity |
More advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) could provide more detailed information about the phase transitions of the compound, including the enthalpy of fusion.
Mechanistic Investigations and Chemical Reactivity of 1 Allyl 1h Benzoimidazol 2 Yl Methanol
Reactivity Profile of the C2-Hydroxymethyl Moiety
The hydroxymethyl group at the C2 position of the benzimidazole (B57391) ring is a key functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the benzimidazole core.
The primary alcohol of the C2-hydroxymethyl moiety can participate in both nucleophilic and electrophilic reactions. As a nucleophile, the oxygen atom can attack various electrophiles. Conversely, the carbon atom of the hydroxymethyl group can act as an electrophile after activation of the hydroxyl group.
Nucleophilic Reactions:
Esterification: The alcohol can be readily esterified by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction proceeds through a standard nucleophilic acyl substitution mechanism.
Etherification: Williamson ether synthesis can be employed to form ethers. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Electrophilic Reactions:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (1-Allyl-1H-benzoimidazol-2-yl)carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO4).
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). This transforms the C2-methyl group into an electrophilic site, susceptible to attack by various nucleophiles.
A representative set of these transformations is summarized in the table below.
| Transformation | Reagent(s) | Product |
| Esterification | Acetyl chloride, Pyridine (B92270) | (1-Allyl-1H-benzoimidazol-2-yl)methyl acetate (B1210297) |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 1-Allyl-2-(methoxymethyl)-1H-benzoimidazole |
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 1-Allyl-1H-benzoimidazole-2-carbaldehyde |
| Conversion to Chloride | Thionyl chloride (SOCl2) | 1-Allyl-2-(chloromethyl)-1H-benzoimidazole |
While specific studies on Friedel-Crafts reactions of (1-Allyl-1H-benzoimidazol-2-yl)-methanol in superacidic media are not extensively documented, the generation of a stabilized carbocation from the C2-hydroxymethyl group under these conditions is a plausible pathway for such reactions. In a superacid environment, such as a mixture of trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5), the hydroxyl group would be protonated and subsequently lost as a water molecule, generating a resonance-stabilized carbocation at the C2-methyl position. This electrophilic species could then react with aromatic substrates, such as benzene (B151609) or toluene (B28343), in a classic Friedel-Crafts alkylation manner to form a new carbon-carbon bond.
The proposed mechanism involves the following steps:
Protonation of the hydroxyl group by the superacid.
Loss of a water molecule to form a primary carbocation.
Rapid rearrangement to a more stable carbocation, potentially involving the benzimidazole ring.
Electrophilic attack of the carbocation on the aromatic substrate.
Deprotonation of the resulting arenium ion to restore aromaticity and yield the final product.
In highly acidic media, the formation of dicationic species from benzimidazole derivatives has been proposed. nih.gov For this compound, it is conceivable that in a superacid, not only the C2-hydroxymethyl group but also one of the nitrogen atoms of the benzimidazole ring could be protonated. This would lead to the formation of a dicationic intermediate. The generation of such a highly electrophilic species would significantly enhance the reactivity of the molecule towards nucleophilic attack. Spectroscopic techniques such as NMR, conducted in superacidic solutions at low temperatures, would be crucial for the direct observation and characterization of these transient dicationic intermediates.
Chemical Transformations Involving the N1-Allyl Substituent
The allyl group attached to the N1 position of the benzimidazole ring provides another site for chemical modification, primarily through reactions involving the terminal double bond.
The double bond of the N1-allyl group is susceptible to electrophilic addition reactions. youtube.com For instance, the reaction with halogens (e.g., Br2) would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion to yield a dihalogenated product. Similarly, the addition of hydrogen halides (e.g., HBr) would follow Markovnikov's rule, with the proton adding to the terminal carbon to form a more stable secondary carbocation, which is then attacked by the bromide ion.
| Reaction | Reagent | Product |
| Halogenation | Bromine (Br2) | 1-(2,3-Dibromopropyl)-2-(hydroxymethyl)-1H-benzoimidazole |
| Hydrohalogenation | Hydrogen bromide (HBr) | 1-(2-Bromopropyl)-2-(hydroxymethyl)-1H-benzoimidazole |
The N1-allyl group can undergo prototropic isomerization to the thermodynamically more stable N1-propenyl isomer. This transformation is typically catalyzed by a base or a transition metal catalyst. The mechanism involves the abstraction of a proton from the carbon adjacent to the nitrogen and the double bond, followed by reprotonation at the terminal carbon of the original allyl group. nih.govjlu.edu.cn
Furthermore, iridium-catalyzed isomerization of N-allyl benzimidazoles has been observed, leading to the formation of the corresponding enamine. nih.gov This reaction highlights the synthetic utility of the allyl group as a precursor to other functional moieties.
Intramolecular Cyclization Reactions and Heteroannulation Strategies
The presence of the N-allyl group in this compound makes it an ideal substrate for intramolecular cyclization and heteroannulation reactions, which are powerful strategies for constructing complex, polycyclic molecular frameworks. These reactions often proceed via the formation of a new bond between the allyl group and the benzimidazole core, leading to fused sp3-enriched imidazoles. nih.gov Transition metal catalysis, particularly with palladium, is a common and effective method to initiate such cyclizations. researchgate.net
For instance, palladium-catalyzed reactions can proceed through a cis-chloropalladation-cyclization mechanism when the substrate is treated with a palladium(II) source like PdCl2. researchgate.net This process involves the activation of the allyl double bond by the metal center, followed by nucleophilic attack from the benzimidazole ring or a related intermediate, culminating in the formation of a new heterocyclic ring. The specific conditions and catalyst systems employed can be tailored to control the reaction pathway and yield desired products. The development of these synthetic protocols is crucial as it opens avenues to novel fused imidazole (B134444) derivatives that are otherwise difficult to access. rsc.orgsemanticscholar.org
Table 1: Overview of Intramolecular Cyclization Strategies Applicable to N-Allyl Benzimidazoles This table is generated based on strategies for similar N-allyl compounds and illustrates potential pathways for this compound.
| Catalyst System | Reaction Type | Potential Product Scaffold | Reference |
|---|---|---|---|
| PdCl2(PhCN)2 / CuCl2 | Oxidative Cyclization | Chloro-substituted fused imidazoles | researchgate.net |
| Rh(cod)Cl]2 / BINAP | Cycloisomerization | Fused γ-lactam analogues | researchgate.net |
| Radical Initiator (e.g., AIBN) | Radical Cyclization | Methylene-substituted fused systems | scispace.com |
Analysis of Regioselectivity and Stereoselectivity in Syntheses and Reactions
Regioselectivity and stereoselectivity are critical considerations in the synthesis and subsequent reactions of this compound, particularly in transformations involving the allylic moiety.
Regioselectivity: In transition metal-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, the regioselectivity of the nucleophilic attack is a key challenge. rsc.org For a substrate like this compound, the formation of an η³-allyl palladium intermediate presents two potential sites for nucleophilic attack. The outcome is influenced by a combination of steric and electronic factors related to the catalyst's ligands and the substituents on the allyl group itself. rsc.org Research on related 1,2,3-trisubstituted allylic substrates shows that bulkier substituents at the C-2 position of the allyl palladium intermediate can direct the nucleophile to attack the less sterically hindered terminus. rsc.org
Stereoselectivity: The development of enantioselective methods for the functionalization of benzimidazoles is an area of intense research. nih.gov While many approaches focus on N-allylation, enantioselective C2-functionalization often relies on the intramolecular cyclization of a pre-attached N1-tethered alkene. nih.gov In the context of synthesizing chiral derivatives from this compound, asymmetric catalysis is paramount. For example, palladium-catalyzed allylic substitution reactions using chiral ligands, such as those derived from PHOX or BINAP, can control the stereochemical outcome, leading to the formation of specific enantiomers. nih.gov These methods allow for the construction of molecules with quaternary stereocenters, which are valuable substructures in biologically active compounds. nih.govnih.gov
Table 2: Factors Influencing Selectivity in Allylic Reactions This table outlines general principles of selectivity control in reactions involving allylic systems.
| Selectivity Type | Influencing Factors | Desired Outcome | Reference |
|---|---|---|---|
| Regioselectivity | Ligand bulk, electronic nature of substituents, metal catalyst | Control of nucleophilic attack position (e.g., linear vs. branched product) | rsc.org |
| Stereoselectivity | Chiral ligands (e.g., PHOX, BINAP), nature of the metal catalyst, reaction conditions | Formation of a single enantiomer or diastereomer | nih.govnih.gov |
Reaction Mechanism Elucidation Through Advanced Computational Chemistry Approaches
Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving benzimidazole derivatives. nih.govekb.eg These computational studies provide deep insights into transition states, reaction intermediates, and the potential energy surfaces of reactions, which are often difficult to probe experimentally.
For the reactions of this compound, DFT calculations can be employed to:
Predict Regioselectivity: By calculating the energies of the different transition states leading to various regioisomers in reactions like the Tsuji-Trost allylic substitution, researchers can predict and rationalize the experimentally observed product distribution. Studies on related systems have shown that the preference for nucleophilic attack can be accurately modeled by examining the stability of isomeric allyl copper or palladium intermediates. rsc.orgnih.gov
Understand Cyclization Pathways: Computational modeling can map out the entire reaction coordinate for intramolecular cyclizations. This allows for the identification of the rate-determining step and the key intermediates involved, helping to optimize reaction conditions for higher yields and selectivity.
Analyze Molecular Properties: DFT is used to calculate fundamental properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This analysis helps in understanding the chemical reactivity and electronic nature of the molecule and its complexes. nih.govnih.gov
The synergy between experimental work and computational simulations provides a comprehensive understanding of the structural and mechanistic factors that govern the reactivity of this compound, guiding the rational design of novel synthetic methodologies. nih.gov
Table 3: Application of Computational Chemistry in Mechanistic Studies This table summarizes how computational methods are applied to understand the reactivity of complex organic molecules.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometries and calculation of electronic properties (HOMO/LUMO) | Prediction of molecular reactivity and stability of intermediates. | nih.govekb.eg |
| Transition State Searching | Elucidation of reaction pathways and calculation of activation energies | Rationalization of observed regio- and stereoselectivity; identification of rate-determining steps. | rsc.org |
| Molecular Dynamics (MD) Simulations | Simulation of ligand-receptor binding and conformational analysis | Understanding intermolecular interactions and the stability of complexes in biological systems. | nih.gov |
Structure Activity Relationship Sar Studies of 1 Allyl 1h Benzoimidazol 2 Yl Methanol Derivatives
Impact of N1-Allyl Substitution on Biological Profiles
The substituent at the N1 position of the benzimidazole (B57391) ring plays a crucial role in the molecule's interaction with biological targets. nih.gov The presence of an allyl group at this position has been shown to be a significant factor in the antiviral and cytotoxic properties of this class of compounds.
The N1-allyl group is a key structural feature that can modulate the antiviral properties of benzimidazole derivatives. Studies on related N-substituted benzimidazoles have shown that modifications at this position are critical for their therapeutic action. For instance, the synthesis of N-allyl substituted benzimidazolium salts has been explored for potential antiviral applications, with computational studies suggesting these structures could be effective against viral targets like those of SARS-CoV-2. univ-ovidius.ro The lipophilicity and conformational flexibility conferred by the allyl group can enhance the binding affinity of the molecule to viral enzymes or proteins. The general principle is that N-substitutions on the benzimidazole scaffold can significantly influence chemotherapeutic activity. nih.gov While direct studies on (1-Allyl-1H-benzoimidazol-2-yl)-methanol are limited, SAR studies on analogous compounds indicate that the nature of the N1-alkyl or N1-aryl substituent is a determinant of antiviral potency.
Table 1: Antiviral Activity of Representative N1-Substituted Benzimidazole Derivatives
| Compound ID | N1-Substituent | Target Virus | Activity Metric (e.g., IC₅₀) | Reference |
| Derivative A | Allyl | Influenza A | 15.2 µM | Fictional Example |
| Derivative B | Methyl | Herpes Simplex Virus-1 | 25.8 µM | Fictional Example |
| Derivative C | Propyl | Hepatitis C Virus | 18.5 µM | Fictional Example |
| Derivative D | Benzyl (B1604629) | Human Cytomegalovirus | 9.7 µM | Fictional Example |
Note: The data in the table above is illustrative and based on general findings for benzimidazole derivatives, as specific data for this compound derivatives is not publicly available.
The N1-allyl substitution also makes a notable contribution to the cytotoxic and antiproliferative profiles of benzimidazole compounds. SAR studies have consistently pointed to the N1 position as being vital for anticancer effects. nih.gov The introduction of an acyclic aliphatic substitution, such as an allyl group, at the N1 position of the benzimidazole ring has been correlated with increased cytotoxic activity against various cancer cell lines. tandfonline.com This enhancement is often attributed to improved cellular uptake and interaction with intracellular targets. For example, studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the N1-substituent can positively influence chemotherapeutic efficacy, with some derivatives exhibiting potent antiproliferative activity against cell lines like MDA-MB-231. acs.org The presence of the allyl group can thus be considered a favorable modification for developing benzimidazole-based anticancer agents. researchgate.net
Table 2: Cytotoxic Activity of N1-Substituted Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | N1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1a | Ethyl | CCRF/CEM | 6.63 | tandfonline.com |
| Compound 1b | Propyl | CCRF/CEM | 3.61 | tandfonline.com |
| Compound 2g | n-Hexyl | MDA-MB-231 | 8 (µg/mL) | acs.org |
| Compound 4e | Amino-derivative | HeLa | 20.3 | nih.gov |
Influence of C2-Hydroxymethyl Substitution on Pharmacological Activities
The C2 position is another critical site for modification on the benzimidazole scaffold, significantly impacting the molecule's pharmacological properties. The hydroxymethyl group (-CH₂OH) at this position is instrumental in defining the anti-inflammatory, antimicrobial, and antioxidant potential of these compounds.
Substituents at the C2 position of the benzimidazole ring are known to be major determinants of anti-inflammatory activity. nih.gov The hydroxymethyl group can participate in hydrogen bonding with biological targets, such as cyclooxygenase (COX) enzymes, which are key players in inflammation. nih.gov Research on 2-substituted benzimidazoles has demonstrated that varying the group at this position can lead to potent anti-inflammatory agents. For instance, certain derivatives have shown significant inhibition of pro-inflammatory enzymes and cytokines like TNF-α and IL-6. researchgate.net While the hydroxymethyl group itself is a simple substituent, its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition at the active sites of inflammatory enzymes. SAR analyses indicate that the C2 position is a prime target for modification to develop novel anti-inflammatory drugs. nih.gov
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected C2-Substituted Benzimidazole Derivatives
| Compound | C2-Substituent | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Derivative X | Phenyliminomethyl-phenol | - | - | - | 18 (mm zone) | wisdomlib.org |
| Hydrazone 1 | Hydrazone | >1000 | >1000 | 62.5 | >1000 | nih.gov |
| Hydrazone 2 | Hydrazone | >1000 | >1000 | 125 | >1000 | nih.gov |
| N-alkylated 2g | 4-chlorophenyl | 4 | >128 | 64 | 64 | acs.org |
The antioxidant capacity of benzimidazole derivatives can be significantly influenced by the C2-hydroxymethyl substitution. This group can contribute to radical scavenging activity, a key mechanism for antioxidant effects. unl.pt Research has shown that benzimidazole derivatives, particularly those incorporating phenolic hydroxyl groups and a hydrazone moiety, possess potent antioxidant and photoprotective properties. nih.gov The presence of hydroxyl groups is crucial for this activity, as they can donate a hydrogen atom to neutralize free radicals. nih.gov For example, benzimidazole hydrazones with two hydroxy groups on an arylidene moiety at C2 demonstrated high antioxidant activity. nih.gov The hydroxymethyl group in this compound could similarly participate in quenching reactive oxygen species, thereby contributing to cellular protection against oxidative stress.
Correlations Between Specific Structural Modifications and Molecular Target Interactions
The interaction of a bioactive molecule with its biological target is a highly specific event, governed by the three-dimensional arrangement of atoms and functional groups. For derivatives of this compound, modifications at different positions on the benzimidazole scaffold can significantly alter these interactions, leading to enhanced or diminished biological activity.
N-1 Position Substituent: The substituent at the N-1 position of the benzimidazole ring plays a critical role in modulating the compound's physicochemical properties and its binding affinity to molecular targets. rsc.org The allyl group in the parent compound provides a certain degree of lipophilicity and conformational flexibility.
Size and Lipophilicity: Replacing the N-1 allyl group with other alkyl or aryl groups can influence how the molecule fits into the binding pocket of a target protein. For instance, increasing the alkyl chain length may enhance hydrophobic interactions with non-polar residues in the target's active site. Conversely, introducing bulky groups like a benzyl or phenyl ring can provide opportunities for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan, potentially increasing binding affinity. rsc.org
Introduction of Polar Groups: Incorporating polar functional groups into the N-1 substituent can establish hydrogen bonds with the target protein. For example, replacing the allyl group with a hydroxyethyl (B10761427) or a carboxyalkyl group could form hydrogen bonds with donor or acceptor groups on the protein, thereby anchoring the molecule more effectively in the binding site.
C-2 Position Substituent: The methanol (B129727) group at the C-2 position is a key functional feature. As a hydrogen bond donor and acceptor, it can form crucial interactions with the molecular target.
Hydrogen Bonding Capability: The hydroxyl group of the methanol substituent is pivotal. It can act as a hydrogen bond donor to an acceptor atom (like oxygen or nitrogen) on the target protein or as an acceptor from a donor group (like an -NH or -OH) on the protein. SAR studies on related scaffolds have shown that removal or modification of such a hydroxyl group often leads to a significant loss of activity, highlighting its importance as a pharmacophoric feature. nih.gov
Bioisosteric Replacement: Replacing the -CH₂OH group with bioisosteres such as -CH₂F, -NHCHO, or a small heterocyclic ring (e.g., oxazole) can help probe the electronic and steric requirements of the binding pocket. For example, if a derivative with a -CH₂F group (a weaker hydrogen bond acceptor) shows reduced activity, it would suggest that hydrogen bond acceptance at this position is critical for target interaction.
Electron-Donating and Withdrawing Groups: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) at the C-5 or C-6 positions can alter the electron density of the entire benzimidazole ring system. rsc.org This can affect the pKa of the imidazole (B134444) nitrogens and influence the strength of interactions like halogen bonds or dipole-dipole interactions with the target. Studies on various benzimidazole derivatives have shown that such substitutions significantly impact their antimicrobial and anticancer activities. nih.govresearchgate.net
The following interactive table summarizes the general correlations between structural modifications and their potential effects on molecular target interactions, based on established principles for benzimidazole derivatives.
| Position of Modification | Type of Modification | Potential Impact on Molecular Target Interaction |
| N-1 (Allyl Group) | Replacement with longer alkyl chains | Increased hydrophobic interactions. |
| Replacement with aryl groups (e.g., Phenyl) | Potential for π-π stacking interactions. | |
| Introduction of polar groups (e.g., -OH, -COOH) | Formation of new hydrogen bonds. | |
| C-2 (Methanol Group) | Conversion to ether (-CH₂OR) or ester (-CH₂OCOR) | Altered hydrogen bonding capacity; modified lipophilicity. |
| Bioisosteric replacement (e.g., -CH₂F, -NH₂) | Probing steric and electronic requirements of the binding site. | |
| Removal of the hydroxyl group | Likely loss of a critical hydrogen bonding interaction. | |
| C-5 / C-6 (Benzene Ring) | Addition of electron-withdrawing groups (-Cl, -NO₂) | Altered ring electronics; potential for halogen bonding. |
| Addition of electron-donating groups (-CH₃, -OCH₃) | Modified electron density and steric profile. |
Rational Design Principles for Enhancing Bioactivity Based on SAR Insights
The insights gained from SAR studies form the foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov By understanding which structural features are essential for molecular interactions, chemists can strategically design next-generation compounds.
Pharmacophore-Based Design: A key principle is the identification of the pharmacophore—the minimal set of steric and electronic features necessary for biological activity. For the this compound scaffold, SAR suggests a pharmacophore likely includes:
The benzimidazole core for foundational scaffold interactions.
A hydrogen-bonding group at the C-2 position (the hydroxyl of the methanol).
A substituent at the N-1 position that occupies a specific hydrophobic or flexible pocket in the target.
New designs would retain this core pharmacophore while making targeted modifications to optimize interactions. For example, if a target protein has a large, unexploited hydrophobic pocket adjacent to the N-1 allyl group, derivatives with larger, more lipophilic N-1 substituents (e.g., a butyl or pentyl group) could be designed to fill this pocket and increase binding affinity.
Substituent Optimization: Based on initial SAR findings, specific properties of the substituents can be fine-tuned.
Optimizing Lipophilicity: If a series of derivatives shows that increasing lipophilicity at the N-1 position enhances activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the optimal lipophilicity (logP) for the target.
Electronic Effects: If electron-withdrawing groups on the benzene (B151609) ring are found to be beneficial, a range of substituents with varying electronic properties (e.g., -F, -Cl, -Br, -CF₃) can be synthesized to find the optimal electronic environment for activity.
Bioisosteric Replacement: This principle involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving activity or pharmacokinetic properties. nih.gov
If the C-2 methanol's hydroxyl group is found to be metabolically unstable (e.g., susceptible to rapid glucuronidation), it could be replaced with a bioisostere like an amino group (-NH₂) or a fluoromethyl group (-CH₂F) to enhance metabolic stability while attempting to preserve the key interactions.
The imidazole ring itself can be considered for bioisosteric replacement with other heterocycles like imidazopyridine or benzothiazole (B30560) to explore how changes in the core scaffold affect target binding and selectivity. rsc.org
The following interactive table outlines rational design principles derived from SAR insights for the this compound scaffold.
| Design Principle | Strategy | Example Modification on this compound | Rationale |
| Pharmacophore Refinement | Exploit Additional Binding Pockets | Replace N-1 allyl with a N-1 phenoxyethyl group. | To probe for a potential aromatic binding pocket near the N-1 position. |
| Enhance Hydrogen Bonding | Introduce a hydroxyl group on the benzene ring (e.g., at C-5). | To form an additional hydrogen bond with the target protein. | |
| Substituent Optimization | Modulate Lipophilicity | Replace N-1 allyl with N-1 cyclopropylmethyl. | To fine-tune the size and lipophilicity for optimal fit and properties. |
| Modulate Electronics | Introduce a chloro or fluoro group at the C-6 position. | To alter the pKa of the benzimidazole ring and potentially introduce favorable halogen-protein contacts. | |
| Bioisosteric Replacement | Improve Metabolic Stability | Replace C-2 -CH₂OH with C-2 -CHF₂. | To block metabolic oxidation at the C-2 position while maintaining potential for hydrogen bonding. |
| Alter Core Scaffold | Replace the benzimidazole core with a benzothiazole core. | To explore different scaffold geometries and interactions while maintaining a similar overall structure. |
By systematically applying these principles, researchers can move from an initial hit compound like this compound to a highly optimized lead candidate with superior therapeutic potential.
Computational and Theoretical Investigations of 1 Allyl 1h Benzoimidazol 2 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. For benzimidazole (B57391) derivatives, these methods are crucial for elucidating the structural and electronic characteristics that govern their chemical and biological activities.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net Studies on closely related benzimidazole structures, such as (1H-benzoimidazol-2-yl)ethanol, typically employ the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate key electronic descriptors. icm.edu.pl
These calculations provide insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. acs.org For many benzimidazole derivatives, this energy gap is a key indicator of their potential bioactivity. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's chemical behavior. Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to predict how the molecule will interact in a chemical or biological environment. acs.org
Table 1: Representative Calculated Electronic Properties for a Benzimidazole Derivative Note: The following data is illustrative for a related benzimidazole compound, as specific values for (1-Allyl-1H-benzoimidazol-2-yl)-methanol are not available in the cited literature.
| Parameter | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.10 | eV |
| HOMO-LUMO Gap (ΔE) | 5.15 | eV |
| Ionization Potential (I) | 6.25 | eV |
| Electron Affinity (A) | 1.10 | eV |
| Electronegativity (χ) | 3.675 | eV |
| Chemical Hardness (η) | 2.575 | eV |
| Global Electrophilicity (ω) | 2.62 | eV |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. icm.edu.pl This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the predicted absorption wavelengths (λmax), the energy of the transition, and the oscillator strength (f), which indicates the intensity of the absorption. icm.edu.plresearchgate.net
For benzimidazole derivatives, TD-DFT calculations, often performed with the B3LYP functional and a 6-311++G(d,p) basis set, can accurately reproduce experimental UV-Vis spectra. icm.edu.pl These calculations help assign specific electronic transitions, such as π→π* transitions within the benzimidazole ring system, which are characteristic of such aromatic compounds. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides a deeper understanding of the molecule's photophysical properties. researchgate.net
Table 2: Representative Predicted UV-Vis Spectroscopic Data for a Benzimidazole Derivative using TD-DFT/B3LYP Note: The following data is illustrative for a related benzimidazole compound, as specific values for this compound are not available in the cited literature. icm.edu.pl
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | 254 | 4.88 | 0.21 |
| S0 → S2 | 250 | 4.96 | 0.15 |
| S0 → S3 | 236 | 5.25 | 0.08 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For benzimidazole derivatives, docking studies have been used to explore interactions with various targets, including protein kinases, tubulin, and viral proteins. nih.govmdpi.com
The docking process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). jscimedcentral.com Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, the nitrogen atoms of the benzimidazole ring are often involved in hydrogen bonding with amino acid residues in the target's active site. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment and can confirm the stability of the interactions predicted by docking.
Table 3: Example Molecular Docking Results for Benzimidazole Derivatives Against a Protein Kinase Target Note: This data is representative and illustrates typical binding energies for benzimidazole analogues against a biological target. It does not represent data for the title compound.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | CDK-8 | -9.69 | ALA155, LYS52 |
| Derivative B | ER-alpha | -8.45 | LEU346, THR347 |
| Derivative C | CDK-8 | -7.42 | LYS52, TYR32, VAL27 |
Conformer Analysis and Thermochemical Stability Assessment
Most flexible molecules, including this compound, can exist in multiple spatial arrangements or conformations. Conformer analysis is performed to identify the most stable (lowest energy) conformations and to understand the energy landscape of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step using quantum chemical methods like DFT. icm.edu.pl
The analysis yields crucial thermochemical data for each stable conformer, such as the Gibbs free energy, which determines the relative population of conformers at a given temperature. The dipole moment, another important property obtained from these calculations, influences the molecule's solubility and its ability to participate in intermolecular interactions. jscimedcentral.com Identifying the global minimum energy conformer is essential, as this is the most likely structure to be involved in chemical reactions or biological interactions.
Prediction of Reaction Pathways, Transition States, and Intermediate Species
Computational chemistry provides the tools to map out potential reaction pathways, which is vital for understanding a molecule's synthesis, metabolism, or degradation. Using DFT, researchers can model the transformation from reactants to products, identifying key transition states and intermediate species along the reaction coordinate. nih.gov
A transition state is the highest energy point on a reaction pathway, and its structure and energy determine the activation energy and, consequently, the reaction rate. By calculating the vibrational frequencies of a stationary point on the potential energy surface, a transition state can be confirmed by the presence of a single imaginary frequency. This level of detailed analysis allows for the proposal of reaction mechanisms and helps explain experimental observations. While specific pathways for this compound have not been published, this methodology is widely applied to understand the reactivity of complex organic molecules.
In Silico Screening and Lead Optimization Strategies
In modern drug discovery, in silico screening and lead optimization are indispensable for efficiently identifying and refining promising drug candidates. medcraveonline.com this compound, as part of the versatile benzimidazole family, could serve as a scaffold for the design of new therapeutic agents.
In silico screening involves the use of computational filters to evaluate large virtual libraries of compounds based on their predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comresearchgate.net Properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated to assess "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. mdpi.com
Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic profile. This involves making targeted chemical modifications to the lead structure and computationally evaluating the impact of these changes on its interaction with the biological target and its ADMET properties. This iterative cycle of design, prediction, and synthesis accelerates the development of compounds with improved therapeutic potential. medcraveonline.com
Table 4: Representative In Silico ADMET Properties for Benzimidazole Scaffolds Note: This table provides an example of the properties evaluated during in silico screening for drug-likeness. The values are representative of typical benzimidazole derivatives.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
| BZ-1 | 350.4 | 3.5 | 1 | 4 | 65.7 |
| BZ-2 | 410.5 | 4.2 | 2 | 5 | 80.1 |
| BZ-3 | 455.3 | 4.8 | 1 | 5 | 75.4 |
Advanced Biological and Pharmacological Research on 1 Allyl 1h Benzoimidazol 2 Yl Methanol
In Vitro Biological Evaluation Methodologies
In vitro studies are fundamental in preclinical research, providing initial insights into the biological effects of a compound on cells and microorganisms in a controlled laboratory setting.
A primary step in drug discovery is to assess the cytotoxic (cell-killing) potential of a compound against various human cell lines. This helps in identifying potential anticancer agents and in understanding the compound's general toxicity profile. A widely used method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, metabolically active cells convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of viable cells.
The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. bmrat.org A lower IC50 value indicates greater cytotoxic potency. These assays are performed on a panel of cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and sometimes on non-cancerous cell lines to determine selectivity. bmrat.org
Currently, specific data from cytotoxicity assessments of (1-Allyl-1H-benzoimidazol-2-yl)-methanol against human cell lines are not available in the public domain.
The antimicrobial potential of a compound is determined by its ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov
Broth microdilution is a common technique used to determine MIC values. researchgate.net In this method, a serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of growth. The lowest concentration of the compound that shows no growth is considered the MIC. nih.govnih.gov
Specific research detailing the Minimum Inhibitory Concentration of this compound against various bacterial and fungal strains has not been found in the available literature.
Evaluating the antiviral efficacy of a compound involves assessing its ability to inhibit the replication of viruses. In vitro antiviral assays typically involve infecting host cells with a specific virus and then treating the infected cells with the test compound. The reduction in viral load or viral-induced cell death is then measured.
Various assays can be employed, such as plaque reduction assays, which count the number of viral plaques (areas of cell death) in a cell monolayer, or assays that measure the inhibition of viral enzymes essential for replication. For influenza viruses, for example, hemagglutination (HA) assays can be used to determine the viral titer, and the ability of a compound to reduce this titer indicates antiviral activity. nih.gov Elucidating the mechanism of action involves further studies to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or release). mdpi.com
There are currently no publicly available studies on the antiviral efficacy or the mechanism of action of this compound.
Anti-inflammatory activity is often assessed in vitro by measuring the inhibition of inflammatory mediators in stimulated immune cells, such as macrophages. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in cell lines like RAW 264.7. nih.gov The ability of a compound to reduce the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins (B1171923), and cytokines (e.g., TNF-α, IL-6) is a key indicator of its anti-inflammatory potential. nih.govijddr.in
Another common in vitro method is the inhibition of albumin denaturation assay, as protein denaturation is a hallmark of inflammation. ijddr.in Investigating specific biological targets may involve assays to measure the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases, which are key in the inflammatory pathway. ijddr.in
Detailed research findings from in vitro anti-inflammatory assays for this compound are not currently available.
The antioxidant capacity of a compound is its ability to neutralize harmful free radicals. A prevalent method for determining this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a non-radical form, and the color changes to a pale yellow.
The scavenging activity is measured by the decrease in absorbance at a specific wavelength. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.netijhp.net A lower IC50 value signifies a higher antioxidant capacity.
Specific data on the antioxidant capacity of this compound, as determined by radical scavenging assays, is not present in the available scientific literature.
Enzyme Inhibition Assays (e.g., Cyclooxygenase, 5-Lipoxygenase)
Benzimidazole (B57391) derivatives are widely recognized for their anti-inflammatory potential, which is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX). researchgate.netnih.gov These enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govfrontiersin.org
Research into various substituted benzimidazoles has demonstrated significant inhibitory activity against these enzymes. For instance, a study on a series of new benzimidazole derivatives revealed effective inhibition of secretory phospholipase A2 (sPLA2), lipoxygenase, and COX enzymes. researchgate.net Notably, one compound featuring a pyridine (B92270) ring exhibited particularly potent 5-lipoxygenase inhibition. researchgate.net Phospholipases A2 are crucial upstream enzymes that release arachidonic acid from cell membranes, making them a key target for anti-inflammatory drugs. nih.gov
Similarly, other studies have focused on 2-substituted benzimidazoles, showing their potential to inhibit COX enzymes. In silico molecular docking studies have been employed to understand how these compounds bind to the active sites of COX-1 and COX-2, providing insights into their mechanism of action at a molecular level. nih.gov More recently, novel benzimidazole derivatives have been identified as highly potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a terminal enzyme in the production of the key inflammatory mediator, prostaglandin E2 (PGE2). acs.org Some of these compounds showed excellent selectivity, with minimal activity against COX-1, COX-2, or 5-LOX, highlighting the diverse enzymatic targets available to the benzimidazole scaffold. acs.org
Below is a table summarizing the enzyme inhibitory activities of selected, structurally related benzimidazole derivatives as reported in the literature.
| Compound Class/Derivative | Target Enzyme | Activity/Potency (IC₅₀) | Reference |
| 2-Substituted Benzimidazole Derivatives | COX-1 / COX-2 | Significant inhibition observed in in vitro assays | nih.gov |
| Benzimidazole with substituted pyridine ring (Compound 8) | 5-Lipoxygenase | Potent inhibition reported | researchgate.net |
| Benzimidazole Derivatives (General) | sPLA2 | Strong inhibition observed | researchgate.net |
| Benzimidazole Derivative (AGU654) | mPGES-1 | IC₅₀ = 2.9 nM | acs.org |
| 1H-Benzimidazol-4-ols | 5-Lipoxygenase | Potent inhibition in cell-free RBL-1 assays | nih.gov |
This table is for illustrative purposes and represents data from various studies on different benzimidazole derivatives, not specifically this compound.
Preclinical Efficacy Assessment in Relevant Disease Models
Building on promising in vitro enzyme inhibition data, numerous benzimidazole derivatives have been advanced to preclinical in vivo studies to assess their efficacy in relevant disease models, primarily for inflammatory conditions. A standard model for evaluating acute inflammation is the carrageenan-induced paw edema test in rodents, which has been widely used to validate the anti-inflammatory effects of this chemical class. nih.govnih.govnih.gov
In these studies, various benzimidazole compounds have demonstrated a significant reduction in paw edema, with efficacy often comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) sodium. nih.govnih.gov Structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituents on the benzimidazole ring system are critical for potent in vivo activity. nih.gov
Beyond acute inflammation, the therapeutic potential of related structures has been explored in more complex disease models:
Pain and Fever: A novel benzimidazole derivative, AGU654, which potently inhibits mPGES-1, was shown to significantly alleviate inflammatory pain and fever in guinea pig models. acs.org
Sepsis: In a murine model of lethal endotoxemia (LPS-induced sepsis), certain imidazopyridine derivatives, which are structurally analogous to benzimidazoles, offered significant protection against mortality, underscoring the potential of this scaffold in treating severe, systemic inflammatory diseases. nih.gov
Cellular Inflammation: In a pleural exudate model in rats, two 1H-benzimidazol-4-ol derivatives were found to inhibit the accumulation of monocytes, a key event in the progression of chronic inflammation. nih.gov
The preclinical efficacy of selected benzimidazole derivatives is summarized in the table below.
| Compound Type/Derivative | Preclinical Model | Key Efficacy Findings | Reference |
| Benzimidazole Derivatives | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in paw volume, comparable to NSAIDs | nih.govnih.gov |
| mPGES-1 Inhibitor (AGU654) | Inflammatory Pain & Fever (Guinea Pig) | Significant analgesic and antipyretic effects | acs.org |
| Imidazopyridine Derivatives | LPS-Induced Sepsis (Mouse) | Significant protection against lethal shock | nih.gov |
| 1H-Benzimidazol-4-ols | Pleural Inflammation (Rat) | Inhibition of monocyte accumulation in exudate | nih.gov |
This table illustrates the preclinical efficacy of various benzimidazole-related structures in different disease models.
Detailed Mechanism of Action Elucidation at the Molecular and Cellular Levels
The mechanism of action for the anti-inflammatory effects of benzimidazole derivatives is multi-faceted, extending beyond simple enzyme inhibition to involve the modulation of key cellular signaling pathways.
At the molecular level, the primary mechanism is often the inhibition of enzymes in the arachidonic acid pathway, such as COX-1, COX-2, and 5-LOX. nih.gov By blocking these enzymes, benzimidazole derivatives prevent the synthesis of prostaglandins and leukotrienes, which are potent lipid mediators that drive pain, inflammation, and fever. frontiersin.orgnih.gov The binding interactions of these inhibitors within the active sites of their target enzymes have been investigated through computational molecular docking studies, which help to explain their potency and selectivity. researchgate.netnih.gov For example, docking studies have elucidated how certain derivatives interact with key amino acid residues in the active site of COX enzymes. nih.gov
At the cellular level, the anti-inflammatory activity of benzimidazoles has been linked to the suppression of pro-inflammatory cytokine production. Studies have shown that certain benzimidazole and related imidazopyridine derivatives can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition represents a key mechanism for controlling inflammation-mediated diseases. nih.govbiomedpharmajournal.org
The broader mechanism of action for the benzimidazole scaffold has also been studied in other therapeutic contexts. For example, the anthelmintic activity of many benzimidazole drugs is due to their ability to bind to β-tubulin, which inhibits microtubule polymerization and disrupts essential cellular functions in the parasite. youtube.com While this is a distinct application, it demonstrates the capacity of the benzimidazole nucleus to interact specifically with biological macromolecules, a trait that is fundamental to its diverse pharmacological profile. The specific substitutions at the N-1 and C-2 positions are known to heavily influence these molecular interactions and, consequently, the biological activity. acs.org Therefore, the allyl group at N-1 and the hydroxymethyl group at C-2 of this compound are critical determinants of its potential molecular targets and mechanism of action.
Future Directions and Emerging Research Opportunities for 1 Allyl 1h Benzoimidazol 2 Yl Methanol
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity
While general methods for the synthesis of benzimidazole (B57391) derivatives are well-established, future research should focus on the development of novel, more efficient, and highly selective synthetic routes specifically tailored for (1-Allyl-1H-benzoimidazol-2-yl)-methanol and its analogues. Current strategies often involve the condensation of o-phenylenediamines with aldehydes, a method that has seen various modifications to improve yields and reaction conditions. For instance, the use of sodium metabisulphite in a mixed solvent system has been reported as a simple and efficient method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives. ias.ac.in Another approach has utilized 1-methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid as a recyclable and highly efficient ionic liquid catalyst for the one-pot synthesis of 2-arylsubstituted benzimidazoles. echemcom.com
Future synthetic strategies could explore greener and more sustainable methods, such as those employing catalysts like copper(II)-loaded alginate hydrogel beads, which offer mild reaction conditions and high yields. nih.gov The development of enantioselective synthetic methods is also a critical area of future research. For example, a copper hydride-catalyzed approach has been successfully used for the C2-allylation of benzimidazoles, demonstrating excellent stereoselectivity. nih.gov Tailoring such methods to incorporate the hydroxymethyl group would be a significant advancement.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Condensation | Sodium Metabisulphite | Ethanol/Water | Simple, high yield, easy separation ias.ac.in |
| One-pot Synthesis | Ionic Liquid ([MOEI]-BSA) | Neat | Efficient, recyclable catalyst, short reaction time echemcom.com |
| Green Synthesis | Copper(II)-alginate hydrogel | Water/Ethanol | Environmentally friendly, mild conditions, high yield nih.gov |
| Chemoselective Synthesis | Polystyrene Sulfonic Acid | Aqueous Media | Excellent chemoselectivity, rapid reaction researchgate.net |
Exploration of Diverse Functional Group Transformations at Allylic and Hydroxymethyl Positions
The allyl and hydroxymethyl groups of this compound are ripe for a wide range of functional group transformations, offering the potential to create a diverse library of novel derivatives. The allylic C-H bond presents an opportunity for selective functionalization. Rhodium-catalyzed reactions have been shown to achieve enantioselective intermolecular sp3 C–H functionalization at allylic positions, a technique that could be applied to this scaffold. nih.gov
Furthermore, the double bond of the allyl group is susceptible to various classic organic reactions such as epoxidation, dihydroxylation, and Heck coupling, which can introduce new functionalities and chiral centers. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization through reactions like reductive amination or esterification. The interplay between the reactivity of the allyl and hydroxymethyl groups could also be exploited to generate complex molecular architectures through intramolecular reactions.
Expansion of Structure-Activity Relationship Databases for Precision Drug Design
Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for precision drug design. nih.govnih.govescholarship.org By synthesizing and screening a library of analogues with modifications at the allyl and hydroxymethyl positions, as well as on the benzimidazole core, it will be possible to build comprehensive SAR databases. These databases would correlate specific structural features with biological activity against various targets.
For instance, SAR studies on other benzimidazole derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. researchgate.net Computational tools can be employed to analyze these SAR data and develop predictive models that can guide the design of more potent and selective compounds. This data-driven approach will accelerate the identification of lead compounds for various therapeutic areas.
Integration of Advanced Computational Modeling for Rational Design and Mechanistic Prediction
Advanced computational modeling techniques are indispensable tools for the rational design and mechanistic understanding of novel this compound derivatives. nih.govsemanticscholar.orgresearchgate.netnih.govscispace.com Molecular docking studies can predict the binding modes of these compounds with various biological targets, helping to elucidate their mechanism of action at a molecular level. nih.govnih.gov
In silico ADME (absorption, distribution, metabolism, and excretion) predictions can be used to assess the drug-like properties of newly designed compounds early in the discovery process, reducing the likelihood of late-stage failures. semanticscholar.orgresearchgate.netnih.govscispace.com Furthermore, quantum mechanical calculations can be employed to study the electronic properties and reactivity of the molecule, providing insights that can inform the design of new synthetic routes and the prediction of reaction mechanisms.
Table 2: In Silico Tools for Drug Design and Development
| Tool | Application |
| Molecular Docking | Predicts binding affinity and mode of interaction with a target protein. nih.govnih.gov |
| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. |
| ADME Prediction | Forecasts the pharmacokinetic properties of a molecule. semanticscholar.orgresearchgate.netnih.govscispace.com |
| DFT Calculations | Investigates electronic structure and reactivity to understand reaction mechanisms. |
Incorporation of this compound as a Core Scaffold in Multi-Target Ligand Design
The benzimidazole scaffold has been successfully utilized in the design of multi-target ligands, which are single molecules designed to interact with multiple biological targets. nih.govnih.govmdpi.com This approach is particularly promising for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The structural versatility of this compound makes it an excellent starting point for the development of multi-target drugs.
By strategically modifying the allyl and hydroxymethyl groups, it is possible to incorporate pharmacophoric features that can interact with different targets. For example, the benzimidazole core could be designed to inhibit a specific kinase, while a functional group introduced via the allyl moiety could target a different protein involved in the same disease pathway. This strategy could lead to the development of more effective and safer therapeutics with a lower propensity for drug resistance.
Potential Applications in Material Science and Bioimaging Technologies
The unique photophysical properties of the benzimidazole ring system suggest that derivatives of this compound could have applications beyond medicine, particularly in material science and bioimaging. Benzimidazole derivatives have been investigated for their n-type semiconducting properties, indicating their potential use in organic field-effect transistors (OFETs). researchgate.net Theoretical studies have also explored the use of benzimidazole derivatives as energetic materials. bohrium.comresearchgate.net
In the realm of bioimaging, benzimidazole-based fluorescent probes have been developed for the detection of metal ions and for monitoring pH in living cells. acs.orgnih.govrsc.orgrsc.orgresearchgate.net The functional groups on this compound could be modified to create novel fluorescent sensors with enhanced sensitivity and selectivity for specific biological analytes or cellular compartments. The development of two-photon probes derived from benzimidazole for imaging in live tissues highlights the potential of this scaffold in advanced bioimaging applications. acs.org
Q & A
Q. How do solvent polarity and reaction time affect recrystallization outcomes?
- Methodology : Screen solvents (e.g., ethanol, methanol, acetone) at 25–60°C. For 1-(1H-benzimidazol-2-yl)ethanol, ethanol yielded higher-purity crystals (99.5%) compared to methanol (97%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
